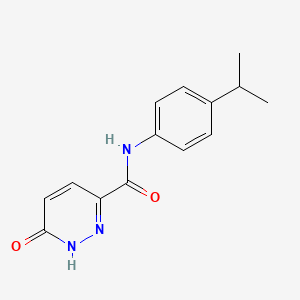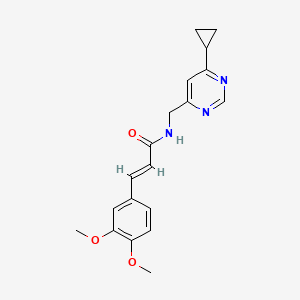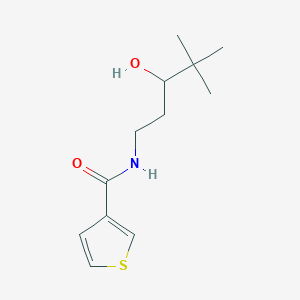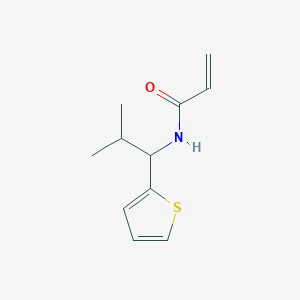
3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one” is a complex organic molecule that contains an azetidine ring and a pyrrolidinone ring. Azetidine is a three-membered nitrogen-containing heterocycle, while pyrrolidinone is a five-membered ring with a carbonyl (C=O) and a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and pyrrolidinone rings, along with a tert-butyl group attached to the pyrrolidinone . The exact structure would depend on the specific locations of these groups within the molecule.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and pyrrolidinone rings, as well as the carbonyl group . These groups could potentially participate in a variety of chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine and pyrrolidinone rings could impact its polarity, solubility, and stability .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Synthesis of Heterocycles : Azetidines, such as those related to the query compound, are valuable in synthesizing various heterocycles. The silylmethyl-substituted aziridine and azetidine have been used to generate imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing their role in creating diverse molecular architectures (Yadav & Sriramurthy, 2005).
- Antibacterial Agents : Azetidines have been incorporated into novel antibacterial quinolones, replacing traditional piperazine or aminopyrrolidine groups. This alteration has led to compounds with broad-spectrum activity, especially against Gram-positive organisms, indicating the potential of azetidine modifications in enhancing antibacterial efficacy (Frigola et al., 1993).
Biological Studies
- Nicotinic Acetylcholine Receptor Partial Agonists : Certain azetidine-containing compounds have been explored for their antidepressant properties, acting as partial agonists at α4β2-nicotinic acetylcholine receptors. These studies demonstrate the therapeutic potential of azetidine derivatives in treating depression (Zhang et al., 2013).
- Drug-Drug Interaction Studies : The interaction of drugs with human serum albumin (HSA) is crucial for understanding their distribution and efficacy in multi-drug therapies. Azetidine derivatives have been studied for their binding interactions with HSA, providing insights into potential drug-drug interactions and pharmacokinetics (Zhu et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)8-7-13-10(15)9(8)11(16)14-5-4-6-14/h8-9H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOMGNZCIRVJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-Dimethylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647938.png)

![1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2647944.png)


![2-ethoxy-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2647948.png)
![4-(4-fluorophenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2647950.png)
![6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine](/img/structure/B2647951.png)

![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2647956.png)



